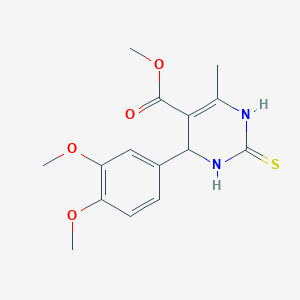

Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate

Description

Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate is a heterocyclic compound featuring a 3,5-diazinecarboxylate core substituted with a 3,4-dimethoxyphenyl group, a methyl group at position 6, and a thioxo (S=) moiety at position 4.

Properties

IUPAC Name |

methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-8-12(14(18)21-4)13(17-15(22)16-8)9-5-6-10(19-2)11(7-9)20-3/h5-7,13H,1-4H3,(H2,16,17,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUKCVZAZDXILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601121247 | |

| Record name | Methyl 4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601121247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301359-48-8 | |

| Record name | Methyl 4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301359-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601121247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and methyl acetoacetate.

Formation of Intermediate: These starting materials undergo a condensation reaction to form an intermediate compound.

Cyclization: The intermediate then undergoes cyclization in the presence of a sulfur source, such as Lawesson’s reagent, to introduce the thioxo group.

Final Product: The final step involves esterification to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the thioxo group to a thiol group.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Medicinal Chemistry

MDMTDC is being investigated for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, indicating that MDMTDC may also interact with specific molecular targets such as enzymes and receptors involved in inflammation and cell proliferation.

Potential Mechanisms of Action

- Anti-inflammatory Activity : Similar pyrimidine derivatives have shown promise in modulating inflammatory pathways, suggesting that MDMTDC may possess similar effects.

- Antitumor Properties : The structural characteristics of MDMTDC may allow it to interfere with cancer cell growth and proliferation pathways.

Chemical Synthesis

The synthesis of MDMTDC typically involves multi-step organic reactions. Understanding its synthesis is crucial for developing analogs with enhanced efficacy or reduced toxicity. Key steps in the synthesis include:

- Formation of the diazine ring.

- Introduction of the thioxo group.

- Substitution with the 3,4-dimethoxyphenyl moiety.

Research into the biological applications of MDMTDC is still in preliminary stages; however, its structural similarities to known bioactive compounds suggest potential for further investigation. Notable areas of interest include:

- Enzyme Inhibition Studies : Investigating how MDMTDC may inhibit specific enzymes could reveal its potential as a therapeutic agent.

- Cell Culture Experiments : Evaluating the effects of MDMTDC on various cell lines can provide insights into its cytotoxicity and therapeutic index.

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound may modulate signaling pathways by binding to receptors or interfering with protein-protein interactions.

Comparison with Similar Compounds

Methyl 2-(4-chlorophenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate (CAS 134141-11-0)

Structural Similarities and Differences: This analog replaces the 3,4-dimethoxyphenyl group with a 4-chlorophenyl substituent. The chloro group is electron-withdrawing, contrasting with the electron-donating methoxy groups in the target compound. This substitution significantly alters lipophilicity (ClogP: ~3.2 vs.

Applications :

The 4-chloro derivative is marketed as an industrial-grade chemical (99% purity) by Chemlyte Solutions Co., Ltd., suggesting utility in synthetic intermediates or agrochemicals. The target compound’s 3,4-dimethoxyphenyl group may enhance CNS permeability, as seen in neuroactive compounds like Verapamil .

Table 1: Structural and Physicochemical Comparison

| Property | Target Compound | 4-Chloro Analog (CAS 134141-11-0) |

|---|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₄S (estimated) | C₁₃H₁₃ClN₂O₂S |

| Molecular Weight | ~310.3 (estimated) | 296.77 |

| Key Substituents | 3,4-dimethoxyphenyl, S=O | 4-chlorophenyl, S=O |

| LogP (Predicted) | ~2.8 | ~3.2 |

| Industrial Availability | Not commercialized | Available (Industrial grade) |

Verapamil and Related Compounds

Structural Context :

Verapamil (USP Verapamil Related Compound B, C₂₆H₃₆N₂O₄·HCl) shares the 3,4-dimethoxyphenyl motif but incorporates a propanenitrile core instead of a diazinecarboxylate. It is a calcium channel blocker used clinically for hypertension and arrhythmias .

Functional Insights :

The 3,4-dimethoxy substitution in Verapamil enhances binding to L-type calcium channels. While the target compound’s diazinecarboxylate core differs, its aryl group may similarly interact with hydrophobic pockets in biological targets, warranting exploration in cardiovascular or neurological contexts .

Thioxo-Containing Analogues in Agrochemicals

Sulfur-Containing Heterocycles :

Pesticides like metsulfuron-methyl () incorporate triazine cores with sulfonyl or thioxo groups. The target compound’s 4-thioxo moiety may confer herbicidal activity via acetolactate synthase (ALS) inhibition, a mechanism seen in sulfonylurea herbicides. However, the diazinecarboxylate scaffold differs from triazine-based agrochemicals, necessitating empirical validation .

Table 2: Thioxo/Sulfonyl Group Comparison

| Compound | Core Structure | Functional Group | Primary Use |

|---|---|---|---|

| Target Compound | Diazinecarboxylate | Thioxo (S=) | Research chemical |

| Metsulfuron-methyl | Triazine | Sulfonyl (SO₂) | Herbicide |

| Verapamil | Propanenitrile | Methoxy (OCH₃) | Cardiovascular drug |

Biological Activity

Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate (MDMTDC) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of MDMTDC, exploring its structure, synthesis, and preliminary findings regarding its pharmacological effects.

Chemical Structure and Properties

MDMTDC is characterized by a complex molecular structure that includes a thioxo group and a diazine ring. Its molecular formula is with a molar mass of approximately 322.38 g/mol. The compound features a 3,4-dimethoxyphenyl substituent, which contributes to its unique chemical properties and potential biological activities.

Structural Comparison

The following table compares MDMTDC with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Contains a thioxo group and pyrimidine structure | |

| Methyl 2-(4-fluorophenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate | C_{16}H_{16}F_{N}_{2}O_{2}S | Similar diazine structure with fluorophenyl substituent |

| 6-Methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylic acid | C_{10}H_{10}N_{2}O_{2}S | Lacks the methoxy substitution but retains the core diazine structure |

Preliminary Studies

Preliminary studies suggest that MDMTDC exhibits notable biological activities. Although specific mechanisms of action are not fully elucidated, it is hypothesized that MDMTDC may interact with various molecular targets such as enzymes and receptors. These interactions could potentially influence pathways related to inflammation and cell proliferation , leading to therapeutic applications in medicinal chemistry.

Potential Therapeutic Applications

- Anti-inflammatory Activity : Similar compounds have been investigated for their anti-inflammatory properties. MDMTDC may exhibit similar effects by modulating inflammatory pathways.

- Antitumor Properties : The structural analogs of MDMTDC have shown promise in antitumor activity in various studies. Further research is needed to explore this aspect for MDMTDC specifically.

- Enzyme Inhibition : The interaction with specific enzymes could lead to inhibition or modulation of metabolic pathways relevant in various diseases.

Case Studies

While detailed case studies specifically focusing on MDMTDC are currently limited, the following insights can be drawn from analogous compounds:

- Pyrimidine Derivatives : Research on pyrimidine derivatives has indicated potential anti-cancer effects through the induction of apoptosis in cancer cell lines.

- Thioxo Compounds : Compounds containing thioxo groups have been studied for their antioxidant properties and ability to scavenge free radicals.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate?

Methodology: While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous triazine and diazine derivatives (e.g., ) suggest a multi-step approach:

Stepwise Functionalization: Use nucleophilic aromatic substitution (e.g., with phenols or amines) on a trichlorotriazine or similar core.

Coupling Reactions: Introduce the 3,4-dimethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic displacement.

Thiocarbonyl Incorporation: React with sulfurizing agents (e.g., Lawesson’s reagent) to install the 4-thioxo group.

Esterification: Methyl ester formation via reaction with methyl chloride or methanol under acidic conditions.

Key Parameters:

- Temperature Control: Reactions often require strict temperature gradients (e.g., -35°C to 40°C) to avoid side products .

- Purification: Column chromatography (silica gel, CH₂Cl₂/EtOAc gradients) is critical for isolating pure fractions .

Q. How can the purity and structural integrity of this compound be validated?

Methodology:

- Analytical Techniques:

- ¹H/¹³C NMR: Confirm substituent positions and integration ratios (e.g., methoxy groups at δ ~3.76 ppm in DMSO-d₆) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₁₅H₁₈N₂O₅) .

- HPLC: Assess purity (>95%) using reverse-phase columns (C18, acetonitrile/water mobile phase) .

- Crystallography: Single-crystal X-ray diffraction resolves stereochemical ambiguities (e.g., dihedral angles in pyrimidine derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Methodology:

- DFT Studies: Compare calculated reaction pathways (e.g., transition state energies) with experimental outcomes. Adjust solvent effects or steric parameters in simulations to align with observed yields .

- Kinetic Analysis: Perform time-resolved NMR or UV-Vis spectroscopy to identify intermediates not accounted for in computational models .

- Case Study: For thioxo-group reactivity, DFT-predicted nucleophilic attack sites may conflict with experimental regioselectivity. Validate using isotopic labeling or competitive reaction assays .

Q. How can environmental fate and biodegradation pathways be assessed?

Methodology:

- Partitioning Studies: Measure logP (octanol-water) to predict bioaccumulation potential. Use shake-flask or chromatographic methods .

- Biodegradation Assays:

- Aerobic/Anaerobic Microcosms: Monitor compound degradation via LC-MS in soil/water systems.

- Metabolite Identification: Use high-resolution mass spectrometry (HRMS/MS) to track transformation products (e.g., demethylation or sulfoxidation) .

- Ecotoxicology: Evaluate acute toxicity (e.g., Daphnia magna EC₅₀) and chronic effects on microbial communities .

Q. What experimental designs evaluate biological activity against specific targets?

Methodology:

- In Vitro Screening:

- In Vivo Models:

- Anti-inflammatory Testing: Murine carrageenan-induced paw edema model with cytokine profiling (ELISA) .

- Randomized Block Design: Apply split-plot designs (e.g., ) to control variables like dosage and exposure time.

Q. How to optimize pharmacokinetic properties through structural modifications?

Methodology:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.